molecular formula C15H27BrN2O4 B8288507 tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate

tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate

Cat. No.: B8288507
M. Wt: 379.29 g/mol
InChI Key: YPVNZNBPIQHRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate is a useful research compound. Its molecular formula is C15H27BrN2O4 and its molecular weight is 379.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H27BrN2O4

Molecular Weight

379.29 g/mol

IUPAC Name

tert-butyl 6-(5-bromopentanoylamino)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C15H27BrN2O4/c1-15(2,3)22-14(20)18-8-9-21-11-12(10-18)17-13(19)6-4-5-7-16/h12H,4-11H2,1-3H3,(H,17,19)

InChI Key

YPVNZNBPIQHRLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)NC(=O)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice bath stirring solution of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate 38.4 (1.01 g, 4.67 mmol) and Et3N (1.95 mL, 14.0 mmol) was added 5-bromo-pentanoyl chloride (0.62 mL, 4.7 mmol). The ice bath was removed and the solution was stirring for 1 h and then diluted with water and extracted with DCM. The organic phase was washed with diluted citric acid, water, sat. NaHCO3, dried (MgSO4), filtered and concentrated in vacuo to afford an oil which was purification by flash column chromatography (gradient EtOAc/hexanes). LCMS m/z 324.1 & 325.1 [M-tBu]+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

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